3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-methoxy-4-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-8-10(14(19)20)4-7-12(13)9-2-5-11(6-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSYWNLTBALDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691167 | |
| Record name | 2-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261603-40-0 | |
| Record name | 2-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Bromo-3-Methoxybenzoic Acid
The benzoic acid precursor is synthesized via bromination of 3-methoxybenzoic acid. Directed ortho-bromination is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The carboxylic acid group is temporarily protected as a methyl ester to prevent side reactions:
Hydrolysis of the ester under basic conditions (NaOH, H₂O/EtOH) yields 4-bromo-3-methoxybenzoic acid.
Synthesis of 4-Trifluoromethylphenylboronic Acid
4-Trifluoromethylphenylboronic acid is prepared via lithiation-boronation of 1-bromo-4-(trifluoromethyl)benzene. Treatment with n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF), followed by reaction with triisopropyl borate (B(OiPr)₃), affords the boronic acid after acidic workup:
Cross-Coupling Reaction Optimization
The Suzuki-Miyaura coupling is conducted using palladium catalysts, with Pd(PPh₃)₂Cl₂ proving effective. Reaction conditions are optimized to balance yield and purity:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | 92% |
| Base | Na₂CO₃ (2 M) | — |
| Solvent | 1,4-Dioxane/H₂O (4:1) | — |
| Temperature | Reflux (100°C) | — |
| Reaction Time | 12 hours | — |
Post-coupling hydrolysis (HCl, H₂O) removes the methyl ester, yielding the final product.
Alternative Synthetic Pathways
Oxidation of 3-Methoxy-4-(4-Trifluoromethylphenyl)Benzaldehyde
A two-step approach involves formylation followed by oxidation. 4-Bromo-3-methoxybenzaldehyde undergoes Suzuki coupling with 4-trifluoromethylphenylboronic acid. The resulting aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic media:
Ullmann-Type Coupling for Industrial Applications
For large-scale synthesis, copper-catalyzed Ullmann coupling offers cost advantages. Methyl 4-iodo-3-methoxybenzoate reacts with 4-trifluoromethylphenyl iodide in the presence of CuI and 1,10-phenanthroline at 120°C:
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yields, mild conditions | Cost of Pd catalysts |
| Ullmann Coupling | Low-cost Cu catalysts | High temperatures, longer reaction times |
| Oxidation of Aldehydes | Avoids ester protection/deprotection | Over-oxidation side reactions |
Solvent and Catalyst Recovery
Recent advances in flow chemistry enable continuous solvent recycling and catalyst immobilization, reducing waste in industrial settings.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Environmental Impact Mitigation
-
Waste Stream Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental toxicity.
-
Green Chemistry Metrics : Atom economies exceed 85% for Suzuki-based routes, aligning with sustainable practices.
Engineered enzymes (e.g., P450 monooxygenases) are under investigation for regioselective trifluoromethyl group introductions, though scalability challenges persist .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group (-OH).
Reduction: The carboxylic acid group can be reduced to an alcohol (-CH2OH).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid.
Reduction: 3-Methoxy-4-(4-trifluoromethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The carboxylic acid group can form ionic interactions with positively charged residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
3-Methoxy-4-[(4-Methylbenzyl)Oxy]Benzoic Acid
- Structure : Methoxy (C3), 4-methylbenzyloxy (C4).
- Molecular Formula : C₁₆H₁₆O₄; MW : 272.30 g/mol .
- Key Differences : The 4-methylbenzyloxy group introduces bulkier aromaticity but lacks the electron-withdrawing -CF₃ group. This reduces lipophilicity (logP) compared to the target compound.
4-Benzyloxy-3-Methoxybenzoic Acid
- Structure : Methoxy (C3), benzyloxy (C4).
- Molecular Formula : C₁₅H₁₄O₄; MW : 258.27 g/mol .
- Key Differences : The benzyloxy group lacks fluorine, resulting in lower electronegativity and metabolic resistance. Applications focus on intermediates in organic synthesis.
4-Amino-3-(4-Trifluoromethylbenzyloxy)Benzoic Acid
- Structure: Amino (C4), 4-CF₃-benzyloxy (C3).
- Molecular Formula: C₁₅H₁₂F₃NO₃; MW: 335.26 g/mol .
- Key Differences: The amino group enhances solubility in polar solvents but reduces stability under acidic conditions.
3-Methoxy-4-(β-D-Glucopyranosyloxy)Benzoic Acid Methyl Ester
Physicochemical Properties
Notes:
- The -CF₃ group in the target compound increases acidity (pKa ~2.5–3.0) compared to analogs with -OCH₃ or -CH₃ substituents.
- Glycosylated derivatives (e.g., ) exhibit significantly higher solubility in aqueous media.
Biological Activity
3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid (CAS No. 1261603-40-0) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the current research findings regarding its biological activity, including antimicrobial efficacy, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H11F3O3. It features a methoxy group and a trifluoromethyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC)
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid with trifluoromethyl substitutions have shown low MIC values against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The reported MIC values for related compounds range from as low as 0.5 µg/mL to 3.12 µg/mL, indicating potent antibacterial activity .
Table 1: MIC Values of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Trifluoromethyl-substituted aniline derivatives | 0.78 - 3.12 | Staphylococcus aureus |
| Bromo-substituted compounds | 0.78 | Enterococcus faecalis |
The mode of action for this compound and similar compounds has been investigated through various assays:
- Time-Kill Assays: These studies demonstrate a bactericidal effect over time, suggesting that the compound effectively reduces bacterial viability in a dose-dependent manner .
- Biofilm Inhibition: The compound has shown moderate inhibition of biofilm formation and destruction capabilities against biofilms formed by S. aureus and E. faecalis. The ability to disrupt established biofilms is particularly significant in clinical settings where biofilm-associated infections are prevalent .
Case Studies
- In Vivo Studies: In animal models, compounds resembling this compound were tested for toxicity and efficacy. Results indicated no significant toxicity at doses up to 50 mg/kg, while demonstrating effective antibacterial action against pathogens in vivo .
- Resistance Studies: Multistep resistance assays revealed a low tendency for bacteria to develop resistance against these compounds, making them promising candidates for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-4-(4-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling , involving a palladium-catalyzed cross-coupling between an aryl halide and an organoboron derivative. For example, coupling 3-methoxy-4-bromobenzoic acid with 4-(trifluoromethyl)phenylboronic acid under mild conditions (room temperature to 80°C) yields the target compound. Catalyst systems like Pd(PPh₃)₄ and bases such as Na₂CO₃ are critical for efficiency. Purification via recrystallization or column chromatography ensures >95% purity .
- Key Variables :
- Catalyst choice : Pd(0) vs. Pd(II) affects reaction rate.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Elevated temperatures (60–80°C) improve coupling efficiency but may degrade sensitive substituents.
Q. How is purity and structural integrity validated for this compound in research settings?
- Analytical Workflow :
HPLC : Quantifies purity (>97% as per commercial standards) and detects trace impurities .
NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy at C3, trifluoromethyl at C4-phenyl). Key signals include δ 3.9 ppm (OCH₃) and δ 7.5–8.2 ppm (aromatic protons) .
Melting Point : A sharp range (209–211°C) indicates crystallinity and consistency with literature .
Advanced Research Questions
Q. What mechanistic insights explain the trifluoromethyl group’s impact on biological activity and metabolic stability?
- Functional Role : The -CF₃ group enhances lipophilicity (logP ~2.8), improving membrane permeability. Its strong electron-withdrawing effect stabilizes the aromatic ring against oxidative degradation, prolonging half-life in vitro .
- Case Study : In enzyme inhibition assays (e.g., COX-2), the -CF₃ group increases binding affinity by 3-fold compared to -CH₃ analogs, likely due to hydrophobic interactions with active-site residues .
Q. How do structural analogs of this compound inform SAR studies for drug discovery?
- Comparative Analysis :
- Design Strategy : Introduce bulky substituents (e.g., -OCF₂CF₃) to balance lipophilicity and metabolic resistance .
Q. What computational approaches are used to predict this compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Predicts binding modes with enzymes (e.g., HDACs). The carboxylic acid group coordinates Zn²⁺ in active sites, while -CF₃ occupies hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For -CF₃, σ = +0.54 predicts enhanced activity against kinases .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for this compound across different assays?
- Critical Factors :
- Assay Conditions : Varying pH (6.5 vs. 7.4) alters ionization of the carboxylic acid group, affecting cell permeability.
- Cell Lines : HeLa vs. HEK293 cells show 2-fold differences in IC₅₀ due to varying efflux pump expression .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating this compound’s anti-inflammatory potential?
- Recommended Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
